Etilhidrocupreína

Descripción general

Descripción

Etilhidrocupreína, también conocida como optoquina, es un derivado de la quinina. Fue introducida en 1911 por Morgenroth y Levy con la intención de tratar infecciones neumocócicas. Este compuesto es particularmente notable por su capacidad para inhibir el crecimiento de Streptococcus pneumoniae, convirtiéndolo en una herramienta valiosa en bacteriología para diferenciar esta bacteria de otros estreptococos alfa-hemolíticos .

Aplicaciones Científicas De Investigación

La etilhidrocupreína tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas y técnicas analíticas.

Biología: El compuesto se emplea en técnicas de cultivo celular para la identificación de Streptococcus pneumoniae.

Medicina: La this compound se ha explorado por sus propiedades antimicrobianas, particularmente contra infecciones neumocócicas.

Mecanismo De Acción

La etilhidrocupreína ejerce sus efectos inhibiendo selectivamente el crecimiento de Streptococcus pneumoniae. Interfiere con la enzima ATPasa, interrumpiendo la producción de trifosfato de adenosina (ATP) en las bacterias. Esta inhibición conduce a cambios en la tensión superficial de las células bacterianas, lo que resulta en lisis celular y la formación de una zona de inhibición alrededor del compuesto .

Compuestos Similares:

Quinina: El compuesto principal del que se deriva la this compound. Se utiliza principalmente por sus propiedades antimaláricas.

Cloroquina: Otro derivado de la quinina con propiedades antimaláricas y antiinflamatorias.

Hidroxicloroquina: Similar a la cloroquina, se utiliza para tratar la malaria y enfermedades autoinmunes.

Unicidad: La this compound es única en su aplicación específica para diferenciar Streptococcus pneumoniae de otros estreptococos alfa-hemolíticos. Su inhibición selectiva de esta bacteria a concentraciones muy bajas la diferencia de otros derivados de la quinina .

Análisis Bioquímico

Biochemical Properties

Ethylhydrocupreine plays a significant role in biochemical reactions, particularly in inhibiting the growth of pneumococci. It interacts with various enzymes and proteins, including those involved in the bacterial cell wall synthesis. Ethylhydrocupreine inhibits the growth of Streptococcus pneumoniae by interfering with the enzymes responsible for cell wall synthesis, leading to cell lysis . This interaction is crucial for its use in differentiating pneumococci from other streptococci.

Cellular Effects

Ethylhydrocupreine has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell death. In mammalian cells, ethylhydrocupreine can influence cell signaling pathways and gene expression. It has been observed to inhibit the growth of pneumococci at very low concentrations, demonstrating its potent antibacterial properties . The compound’s impact on cellular metabolism includes altering the metabolic flux and affecting the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of ethylhydrocupreine involves its binding interactions with bacterial enzymes. It selectively inhibits the growth of Streptococcus pneumoniae by binding to the enzymes involved in cell wall synthesis, leading to enzyme inhibition and subsequent cell lysis . This mechanism is crucial for its antibacterial activity and its use in laboratory settings for bacterial identification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylhydrocupreine change over time. The compound shows stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that ethylhydrocupreine maintains its bactericidal activity for a significant duration, but its effectiveness may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated its sustained antibacterial effects, although some degradation is observed over time.

Dosage Effects in Animal Models

The effects of ethylhydrocupreine vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, ethylhydrocupreine can exhibit toxic effects, including irritation and potential toxicity to mammalian cells . Threshold effects have been observed, where the compound’s antibacterial activity is maximized at specific concentrations, beyond which adverse effects may occur.

Metabolic Pathways

Ethylhydrocupreine is involved in various metabolic pathways, particularly those related to bacterial cell wall synthesis. It interacts with enzymes and cofactors involved in these pathways, leading to the inhibition of cell wall synthesis and bacterial cell death . The compound’s effects on metabolic flux include altering the levels of key metabolites and disrupting normal metabolic processes in bacterial cells.

Transport and Distribution

Within cells and tissues, ethylhydrocupreine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s localization and accumulation are crucial for its antibacterial activity, as it needs to reach the target enzymes involved in cell wall synthesis.

Subcellular Localization

Ethylhydrocupreine exhibits specific subcellular localization, primarily targeting the bacterial cell wall synthesis machinery. It is directed to these compartments through targeting signals and post-translational modifications that ensure its effective interaction with the target enzymes . This localization is essential for its antibacterial activity and its ability to inhibit bacterial growth effectively.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La etilhidrocupreína se sintetiza a partir de la quinina a través de una serie de reacciones químicas. El proceso implica la etilación de la quinina, lo que da como resultado la formación de this compound. Las condiciones de reacción suelen incluir el uso de agentes etilantes y solventes apropiados bajo temperaturas y presiones controladas .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound sigue una ruta sintética similar, pero a una escala mayor. El proceso está optimizado para la eficiencia y el rendimiento, asegurando la producción constante de this compound de alta pureza para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones: La etilhidrocupreína se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto puede reducirse para formar varios derivados reducidos.

Sustitución: La this compound puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados dihidro .

Comparación Con Compuestos Similares

Quinine: The parent compound from which ethylhydrocupreine is derived. It is primarily used for its antimalarial properties.

Chloroquine: Another quinine derivative with antimalarial and anti-inflammatory properties.

Hydroxychloroquine: Similar to chloroquine, it is used for treating malaria and autoimmune diseases.

Uniqueness: Ethylhydrocupreine is unique in its specific application for differentiating Streptococcus pneumoniae from other alpha-hemolytic streptococci. Its selective inhibition of this bacterium at very low concentrations sets it apart from other quinine derivatives .

Actividad Biológica

Ethylhydrocupreine, also known as optochin, is a quinine derivative with significant biological activity, particularly noted for its antimicrobial properties. This compound is primarily utilized in microbiological diagnostics to differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci. Its efficacy against various pathogens, especially in the context of antibiotic resistance, has garnered attention in recent research.

| Property | Value |

|---|---|

| CAS Number | 3413-58-9 |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 376.92 g/mol |

| Melting Point | 121-123 °C |

| Boiling Point | 508.7 °C at 760 mmHg |

| Flash Point | 261.5 °C |

Antimicrobial Properties

Ethylhydrocupreine exhibits potent antimicrobial activity against Streptococcus pneumoniae, with an IC50 value of approximately 25.75 nM against Plasmodium falciparum, indicating its potential use in treating malaria as well . The compound acts as an agonist for specific taste receptors in Gallus gallus (chickens), which suggests a broader biological interaction beyond its antimicrobial effects .

The mechanism through which ethylhydrocupreine exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and membrane integrity. Studies have shown that exposure to subinhibitory concentrations of penicillin can increase the mutation rate to ethylhydrocupreine resistance among various strains of S. pneumoniae, highlighting the importance of understanding resistance mechanisms in clinical settings .

Clinical Applications

Ethylhydrocupreine is clinically significant for its role in distinguishing S. pneumoniae from other viridans group streptococci. It is commonly used in laboratory settings to confirm the presence of S. pneumoniae in suspected cases of pneumonia and meningitis .

Case Studies

-

Case Study on Pneumonia Diagnosis:

A study involving patients with pneumonia demonstrated that ethylhydrocupreine susceptibility testing effectively identified S. pneumoniae strains, facilitating timely and appropriate antibiotic therapy . -

Endocarditis and Ethylhydrocupreine:

In cases of endocarditis caused by viridans streptococci, ethylhydrocupreine sensitivity was critical in ruling out S. pneumoniae as the causative agent, thereby guiding treatment decisions .

Resistance Patterns

Resistance to ethylhydrocupreine among pneumococcal strains has been documented, particularly in the context of increasing antibiotic resistance globally. The mutation rates related to resistance can be exacerbated by prior antibiotic exposure, emphasizing the need for careful antibiotic stewardship .

Research Findings

Recent studies have explored the genetic basis for the optochin-sensitive phenotype in S. pneumoniae, identifying specific genes associated with susceptibility and resistance mechanisms . This research is crucial for developing new therapeutic strategies to combat resistant strains.

Table of Research Findings

Propiedades

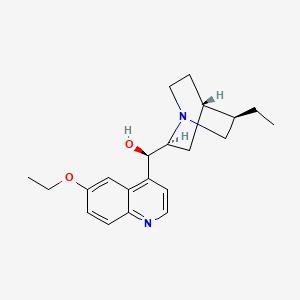

IUPAC Name |

(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3/t14-,15-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWZHLCNFQWNPE-LATRNWQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3413-58-9 (mono-hydrochloride) | |

| Record name | Ethylhydrocupreine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50893924 | |

| Record name | Ethylhydrocupreine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-60-1 | |

| Record name | Optochin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrocupreine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylhydrocupreine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylhydrocupreine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHYDROCUPREINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W030VS2OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.